2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2OS |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(16)14-11/h1-4H,5-6H2,(H2,13,14,15,16) |
InChI Key |
OSFJIZDIAXIHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can exhibit different chemical and biological properties, expanding the utility of the parent compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored properties .
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes. This property makes it a candidate for drug development targeting specific biological pathways .
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, modifications of the quinazolinone structure have led to compounds with enhanced efficacy against resistant bacterial strains .
Medicine
- Potential Therapeutic Uses : The compound has been investigated for its potential in treating diseases such as cancer and inflammatory conditions. Its derivatives have shown promising results in preclinical models for their anticancer activity against various cell lines .
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects . It may also interfere with viral replication processes, contributing to its antiviral activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key biological processes is well-documented.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one with structurally related quinazolinones:
Key Observations :
- Substituent Effects : Allyl or phenyl groups (e.g., in compounds from evidence 1 and 17) increase molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility .
Anticancer Activity :
- For instance, 3-Allyl-2-thioxobenzo[g]quinazolin-4(1H)-one showed cytotoxicity against colon (HCT-116) and liver (Hep-G2) cancer cells, with IC₅₀ values ranging from 8.2 to 12.5 µM .
- VEGFR-2 Inhibition : highlights 2-thioxobenzo[g]quinazoline derivatives (e.g., compound 3) as potent VEGFR-2 inhibitors, suppressing angiogenesis with IC₅₀ values < 10 µM .
Antioxidant Properties :
Enzyme Inhibition :
Biological Activity
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one (CAS No. 236093-41-7) is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor , antibacterial , and antifungal properties, supported by relevant case studies and research findings.
- Molecular Formula : C12H10N2OS
- Molecular Weight : 230.286 g/mol
- CAS Number : 236093-41-7
Antitumor Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor activity. For instance, a study reported the synthesis of various quinazolinone derivatives, including this compound, which showed promising results against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 10.82 to 29.46 µM/L against HepG2 and 7.09 to 31.85 µM/L against MCF-7 cells .
Table 1: Antitumor Activity of Quinazolinone Derivatives
| Compound Name | Cell Line | IC50 (µM/L) |
|---|---|---|
| Compound A | HepG2 | 18.79 |
| Compound B | MCF-7 | 13.46 |
| Compound C | HepG2 | 7.09 |
| Compound D | MCF-7 | 20.98 |
These results indicate that modifications in the structure of quinazolinones can enhance their cytotoxicity against various cancer cell lines.
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. A study highlighted that certain derivatives exhibited strong antibacterial effects against both gram-positive and gram-negative bacteria. Compounds with specific substitutions on the phenyl ring showed enhanced activity compared to others .
Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound Name | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound E | E. coli | 24 |
| Compound F | S. aureus | 22 |
| Compound G | Pseudomonas aeruginosa | 20 |
The findings suggest that structural modifications can significantly influence the antibacterial efficacy of these compounds.
Antifungal Activity
In addition to antibacterial properties, several quinazolinone derivatives have shown antifungal activity. Research indicates that these compounds can inhibit the growth of various fungal strains, demonstrating their broad-spectrum antifungal potential .
Case Study: Antifungal Efficacy
A specific study evaluated the antifungal activity of a series of quinazolinone derivatives against common fungal pathogens. The results indicated that certain derivatives exhibited potent antifungal effects with MIC values comparable to standard antifungal agents.
Q & A
Q. What are the common synthetic routes for preparing 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example:
- Thiourea Intermediate Route : Reacting primary amines (e.g., 7) with ammonium thiocyanate in bromobenzene yields thiourea intermediates (8), which are further treated with ethyl cyanoacetate and sodium ethoxide to form 2-thioxo-pyrimidinone derivatives (9). Finally, condensation with formaldehyde and amines produces the target compound .
- Dithiocarbamate-Anthranilic Acid Reaction : A green approach using anthranilic acid and carbon disulfide in water under reflux generates the core structure .
- Solvent Optimization : Ethanol is preferred for reactions involving electron-withdrawing or donating substituents (e.g., nitro, halogen groups), achieving yields >80% .
Q. Table 1: Comparison of Synthesis Methods
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies thioxo (C=S) stretches at 1200–1250 cm⁻¹ and carbonyl (C=O) bands at 1650–1700 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–8.5 ppm, while methylene groups in the tetrahydro ring resonate at δ 2.5–4.0 ppm. Carbonyl carbons are observed at δ 160–180 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weights, with fragmentation patterns indicating substituent loss (e.g., -NO₂, -Br) .
Q. How do substituents influence the biological activity of quinazolinone derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) and halogens (-Cl, -Br) enhance antibacterial activity by increasing electrophilicity. For example, 9i (4-NO₂) showed potent biofilm inhibition .
- Electron-Donating Groups (EDGs) : Methoxy (-OMe) or methyl (-Me) groups improve solubility but may reduce target binding affinity .
- Hybrid Structures : Incorporating benzimidazole or thiadiazole moieties (e.g., 240 in Scheme 76) enhances enzyme inhibition (e.g., GLS) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in derivative synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of hydrophobic intermediates, while ethanol minimizes side reactions for electron-rich substrates .
- Catalyst Selection : Base catalysts (e.g., KOH in DMSO) accelerate cyclization via deprotonation, achieving yields >90% .
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yield .
Q. How should contradictory structure-activity relationship (SAR) data be analyzed?
- Methodological Answer :
- Case Study : If a 4-NO₂ derivative (9i) shows higher activity than 3-NO₂ (9j), consider steric hindrance or resonance effects altering electron distribution .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
- Bioassay Triangulation : Validate results using orthogonal assays (e.g., enzyme inhibition + cell proliferation) to rule out assay-specific artifacts .
Q. What experimental strategies are effective in evaluating glutaminase (GLS) inhibition by quinazolinone derivatives?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values using purified GLS and a colorimetric substrate (e.g., glutamine → glutamate + NH₃, detected via Nessler’s reagent) .
- Cell-Based Models : Use CD4⁺ T cells or cancer lines (e.g., A549) to assess inhibition of glutamine metabolism via Seahorse extracellular flux analysis .
- Structural Analysis : Co-crystallize derivatives with GLS (PDB: 3VO7) to identify binding interactions (e.g., hydrogen bonds with Arg⁵⁶⁰) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
